

Isopropenyl Formate: A Technical Whitepaper on Core Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropenyl formate*

Cat. No.: B3327299

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenyl formate (prop-1-en-2-yl formate) is a volatile organic compound and an ester of formic acid and the enol form of acetone. As a member of the vinyl ester class, its chemical reactivity and physical properties are of significant interest in organic synthesis and materials science. This technical guide provides a summary of the core physical properties of **isopropenyl formate**, based on available computed and limited experimental data. Due to a scarcity of published experimental values for this specific compound, this paper also includes generalized experimental protocols for the determination of key physical characteristics of volatile esters. Furthermore, logical workflows for its potential synthesis and general reactivity pathways are presented. This document aims to serve as a foundational resource for researchers and professionals working with or considering the use of **isopropenyl formate** in their applications.

Core Physical Properties

A comprehensive review of available data for **isopropenyl formate** reveals a primary reliance on computational models for its physical properties. Experimental data is currently limited. The following table summarizes the known quantitative data.

Property	Value	Data Type	Source
Molecular Formula	C ₄ H ₆ O ₂	-	-
Molecular Weight	86.09 g/mol	Computed	PubChem[1]
IUPAC Name	prop-1-en-2-yl formate	-	PubChem[1]
CAS Number	32978-00-0	-	PubChem[1]
Boiling Point	Not Available	Experimental	-
Melting Point	Not Available	Experimental	-
Density	Not Available	Experimental	-
Refractive Index	Not Available	Experimental	-
Solubility	Insoluble in water (predicted)	Predicted	-
Vapor Pressure	Not Available	Experimental	-
Flash Point	Not Available	Experimental	-
Kovats Retention Index	905 (Standard Polar)	Experimental	PubChem[1]

Experimental Protocols

Detailed experimental data for **isopropenyl formate** is not readily available in the scientific literature. Therefore, this section provides detailed, generalized methodologies for the determination of the key physical properties of volatile esters like **isopropenyl formate**.

Synthesis of Isopropenyl Formate (Proposed)

A potential synthetic route to **isopropenyl formate** is the transesterification of a more readily available vinyl ester, such as vinyl acetate, with formic acid, or the direct formylation of acetone enol ether. A generalized laboratory-scale synthesis protocol is outlined below.

Objective: To synthesize **isopropenyl formate** via transesterification.

Materials:

- Formic acid
- Vinyl acetate
- Palladium(II) acetate (catalyst)
- Sodium bicarbonate solution (5%)
- Anhydrous magnesium sulfate
- Distillation apparatus
- Separatory funnel
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine formic acid and an excess of vinyl acetate.
- Add a catalytic amount of palladium(II) acetate.
- Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any unreacted formic acid.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent.

- Purify the crude product by fractional distillation to isolate **isopropenyl formate**.
- Characterize the final product using techniques such as ^1H NMR, ^{13}C NMR, and GC-MS to confirm its identity and purity.

Determination of Boiling Point

Objective: To determine the boiling point of a volatile liquid.

Materials:

- Sample of the volatile liquid
- Micro-boiling point apparatus (Thiele tube or similar)
- Capillary tube (sealed at one end)
- Thermometer
- Heating source (e.g., hot plate with a silicone oil bath)

Procedure:

- Attach a small test tube containing a few drops of the sample to a thermometer.
- Place a capillary tube, sealed end up, into the sample.
- Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., silicone oil).
- Heat the Thiele tube gently and observe the capillary tube.
- A rapid and continuous stream of bubbles will emerge from the open end of the capillary tube as the liquid boils.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

- Repeat the measurement to ensure accuracy.

Measurement of Density

Objective: To determine the density of a volatile liquid.

Materials:

- Sample of the volatile liquid
- Pycnometer (a small, calibrated glass flask)
- Analytical balance
- Constant temperature water bath

Procedure:

- Clean and dry the pycnometer thoroughly.
- Weigh the empty pycnometer on an analytical balance.
- Fill the pycnometer with the volatile liquid, ensuring there are no air bubbles, and cap it.
- Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.
- Carefully wipe dry the outside of the pycnometer and weigh it.
- Empty and clean the pycnometer, then fill it with deionized water and repeat steps 4 and 5.
- Calculate the density of the volatile liquid using the formula: $\text{Density} = (\text{mass of liquid} / \text{mass of water}) * \text{density of water at the measurement temperature.}$

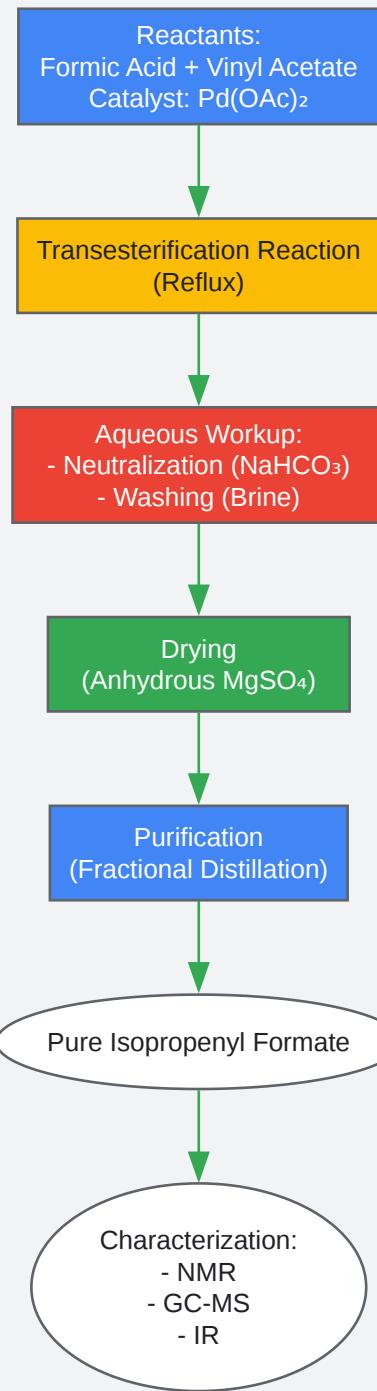
Measurement of Refractive Index

Objective: To determine the refractive index of a liquid.

Materials:

- Sample of the liquid
- Abbe refractometer
- Constant temperature water bath connected to the refractometer
- Dropper
- Lint-free tissue
- Ethanol or acetone for cleaning

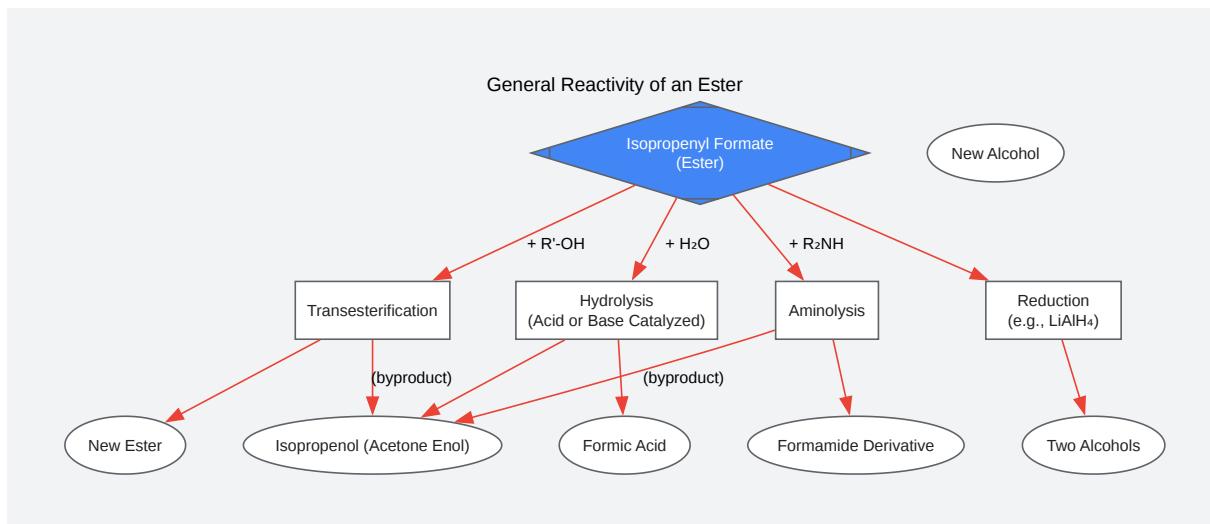
Procedure:


- Ensure the prisms of the Abbe refractometer are clean and dry.
- Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Using a clean dropper, place a few drops of the sample onto the lower prism.
- Close the prisms and allow the sample to spread into a thin film.
- Allow the sample to reach the desired temperature by circulating water from the constant temperature bath through the refractometer.
- Look through the eyepiece and adjust the control to bring the borderline between the light and dark fields into sharp focus.
- Adjust the compensator to eliminate any color fringe at the borderline.
- Align the borderline with the crosshairs in the eyepiece.
- Read the refractive index from the scale.
- Record the temperature at which the measurement was taken.

Visualizations

Proposed Synthesis and Purification Workflow

The following diagram illustrates a logical workflow for the proposed synthesis and purification of **isopropenyl formate**.


Proposed Synthesis and Purification of Isopropenyl Formate

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis and purification of **isopropenyl formate**.

General Reactivity of an Ester

As no specific signaling pathways involving **isopropenyl formate** have been identified in the literature, this diagram illustrates the general chemical reactivity of the ester functional group, which is central to the chemistry of **isopropenyl formate**.

[Click to download full resolution via product page](#)

Caption: General reaction pathways for an ester like **isopropenyl formate**.

Conclusion

Isopropenyl formate is a compound for which there is a notable lack of comprehensive experimental data on its physical properties. The information available is largely computational. This guide provides the currently accessible data and offers standardized, generalized protocols that can be employed to experimentally determine the key physical characteristics of this and other volatile esters. The provided workflows for synthesis and reactivity are based on established principles of organic chemistry and serve as a starting point for researchers.

Further experimental investigation is required to fully characterize the physical and chemical properties of **isopropenyl formate** to facilitate its potential applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isopropenyl formate | C4H6O2 | CID 537387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isopropenyl Formate: A Technical Whitepaper on Core Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3327299#physical-properties-of-isopropenyl-formate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com